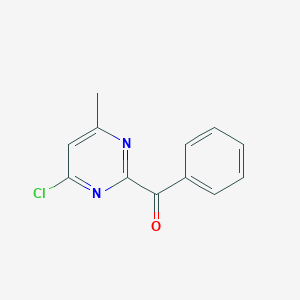
(4-Chloro-6-methylpyrimidin-2-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-6-methylpyrimidin-2-yl)(phenyl)methanone is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-6-methylpyrimidin-2-yl)(phenyl)methanone typically involves the reaction of 4-chloro-6-methylpyrimidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-6-methylpyrimidin-2-yl)(phenyl)methanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidine derivatives.
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-6-methylpyrimidin-2-yl)(phenyl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including kinase inhibitors and antiviral agents.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a tool compound for studying the function of pyrimidine derivatives in biological systems.
Wirkmechanismus
The mechanism of action of (4-Chloro-6-methylpyrimidin-2-yl)(phenyl)methanone depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, pyrimidine derivatives are known to inhibit protein kinases, which play a crucial role in cell signaling pathways . The compound may bind to the active site of the enzyme, preventing its activity and thereby modulating cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Chloro-6-methylpyrimidin-2-yl)methanol
- (4-Chloro-3-nitrophenyl)(phenyl)methanone
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
Uniqueness
(4-Chloro-6-methylpyrimidin-2-yl)(phenyl)methanone is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both chloro and methyl groups on the pyrimidine ring, along with the phenyl ketone moiety, makes it a versatile intermediate for the synthesis of various derivatives with potential therapeutic applications .
Eigenschaften
CAS-Nummer |
155991-30-3 |
|---|---|
Molekularformel |
C12H9ClN2O |
Molekulargewicht |
232.66 g/mol |
IUPAC-Name |
(4-chloro-6-methylpyrimidin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C12H9ClN2O/c1-8-7-10(13)15-12(14-8)11(16)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI-Schlüssel |
LEUWADCNICGNMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)C(=O)C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



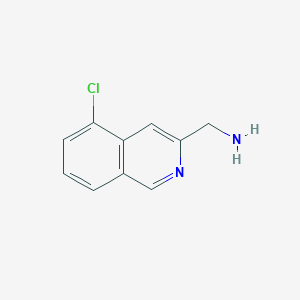
![1-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B12951317.png)
![2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12951320.png)
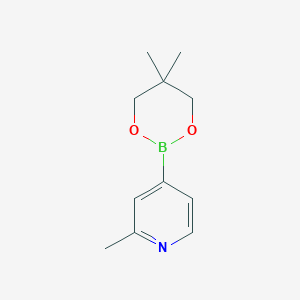
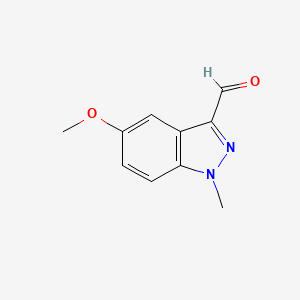

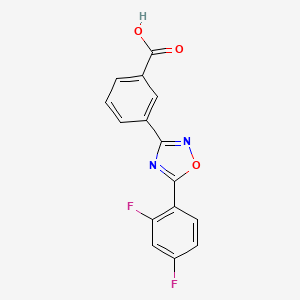
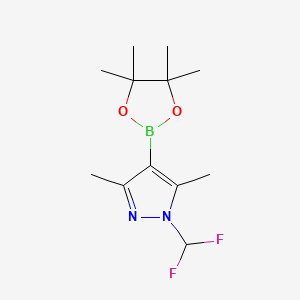

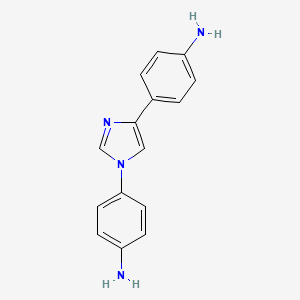
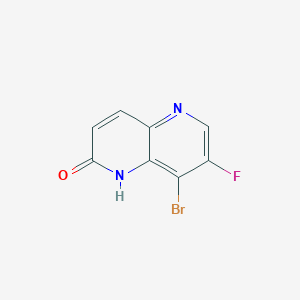
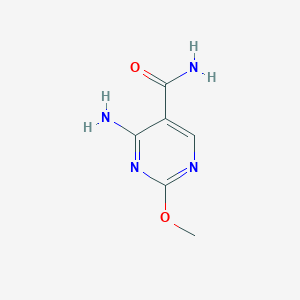
![7-Oxaspiro[3.5]nonan-5-ol](/img/structure/B12951359.png)
